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Compound of Interest

Compound Name: 2,6-Dibromo-4-tert-butylphenol

Cat. No.: B1580580 Get Quote

An In-Depth Technical Guide to the Solubility of 2,6-Dibromo-4-tert-butylphenol in Organic

Solvents A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Solubility in
Application
2,6-Dibromo-4-tert-butylphenol is a substituted phenolic compound characterized by a bulky

hydrophobic tert-butyl group and two electron-withdrawing bromine atoms on its aromatic ring.

[1] This structure imparts a unique combination of steric hindrance, lipophilicity, and chemical

reactivity, making it a valuable intermediate in organic synthesis and a potential additive in

polymer formulations.[1] In the context of drug discovery and development, understanding the

solubility of such molecules is a cornerstone of success. Poor solubility can impede reliable

results in biological screening, complicate purification processes, and present significant

hurdles in formulating effective delivery systems.[2]

This technical guide serves as a comprehensive resource on the solubility of 2,6-Dibromo-4-
tert-butylphenol. As precise quantitative solubility data for this compound is not widely

published, this document focuses on two critical areas:

A thorough analysis of the molecule's physicochemical properties to predict its solubility

profile across different classes of organic solvents.
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A detailed, validated experimental protocol for determining its thermodynamic solubility,

enabling researchers to generate precise and reliable data tailored to their specific

applications.

Physicochemical Properties & Molecular Structure
Analysis
A molecule's solubility is fundamentally governed by its structure. The key properties of 2,6-
Dibromo-4-tert-butylphenol are summarized below, followed by an analysis of its structural

features.

Table 1: Physicochemical Properties of 2,6-Dibromo-4-tert-butylphenol

Property Value Source(s)

CAS Number 98-22-6 [3]

Molecular Formula C₁₀H₁₂Br₂O [3]

Molecular Weight 308.01 g/mol [3]

Appearance Off-white solid [1][4]

Melting Point 70-71 °C [4]

Boiling Point ~256 °C [4]

Structural Analysis:

The solubility behavior of 2,6-Dibromo-4-tert-butylphenol is a direct consequence of the

interplay between its three key functional components:

Phenolic Hydroxyl (-OH) Group: This group is polar and acts as both a hydrogen bond donor

and acceptor. It is the primary driver for solubility in polar, protic solvents.

Tert-butyl Group (-C(CH₃)₃): This is a large, non-polar (lipophilic) group. It contributes

significant steric bulk and enhances solubility in non-polar, hydrocarbon-based solvents. Its

presence is a major reason for the compound's low solubility in water.[1]
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Bromo Substituents (-Br): The two bromine atoms are electronegative, contributing to the

molecule's overall dipole moment. They also increase the molecular weight and surface

area, which can negatively impact solubility by strengthening the crystal lattice energy that

must be overcome for dissolution to occur.

Theoretical Principles and Predicted Solubility
Profile
The principle of "like dissolves like" is the guiding tenet for predicting solubility. A solute

dissolves best in a solvent that has a similar polarity and intermolecular force profile. Based on

the structural analysis, we can predict the solubility behavior of 2,6-Dibromo-4-tert-
butylphenol.

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen

bonding with the phenolic hydroxyl group. Therefore, good solubility is expected. Structurally

similar compounds like 2,6-Di-tert-butylphenol are known to be soluble in alcohol.[5]

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents have strong

dipole moments but do not donate hydrogen bonds. They can effectively solvate the polar

regions of the molecule. High solubility is predicted, particularly in solvents like acetone, as

has been noted qualitatively in the literature.[4]

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility in these solvents will be a trade-off.

The large, lipophilic tert-butyl group and the benzene ring favor interaction with non-polar

solvents. However, the polar hydroxyl and bromo groups are energetically unfavorable in

such environments. Therefore, moderate to low solubility is expected. The analogous

compound 2,6-Di-tert-butyl-4-methylphenol (BHT) is freely soluble in toluene, suggesting the

bulky alkyl groups can drive solubility in aromatic non-polar solvents.[6]

Water: As a highly polar, hydrogen-bonding solvent, water will interact poorly with the large,

hydrophobic regions of the molecule. As confirmed by multiple sources, the compound is

expected to have very low water solubility.[1]

Standardized Protocol for Experimental Solubility
Determination
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To move beyond prediction and obtain actionable, quantitative data, a robust experimental

method is required. The shake-flask method is the gold standard for determining

thermodynamic equilibrium solubility, which is the most relevant measure for formulation and

development.[7] This method ensures that the solvent is fully saturated with the solute,

providing a true measure of its maximum concentration at a given temperature.[8]

Experimental Workflow for Solubility Determination
The following diagram outlines the logical flow of the shake-flask method, from preparation to

final analysis.
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1. Preparation Phase

2. Equilibration Phase

3. Separation Phase

4. Analysis Phase

Prepare Vial

Add Excess Solid
(2,6-Dibromo-4-tert-butylphenol)

Seal and Agitate
(e.g., 24-48h at constant temp.)

Add Known Volume
of Organic Solvent
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Pellet Excess Solid

Filter Supernatant
(e.g., 0.22 µm PTFE filter)

Analyze by HPLC-UV
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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